molecular formula C5H8N4O2 B12979232 3-Amino-3-(dimethylamino)-2-nitroacrylonitrile

3-Amino-3-(dimethylamino)-2-nitroacrylonitrile

Cat. No.: B12979232
M. Wt: 156.14 g/mol
InChI Key: DPTJCVSTHZMXSU-SNAWJCMRSA-N
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Description

3-Amino-3-(dimethylamino)-2-nitroacrylonitrile is an organic compound with a complex structure that includes amino, dimethylamino, nitro, and acrylonitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(dimethylamino)-2-nitroacrylonitrile typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable nitrile precursor under controlled conditions. The nitrile group is introduced through a nucleophilic substitution reaction, followed by the addition of nitro and amino groups through subsequent reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(dimethylamino)-2-nitroacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce different amine compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Amino-3-(dimethylamino)-2-nitroacrylonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-3-(dimethylamino)-2-nitroacrylonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and other cellular processes. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(dimethylamino)-2-nitropropionitrile
  • 3-Amino-3-(dimethylamino)-2-nitrobutyronitrile
  • 3-Amino-3-(dimethylamino)-2-nitropentanonitrile

Uniqueness

3-Amino-3-(dimethylamino)-2-nitroacrylonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns, biological activity, and suitability for various applications, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

(E)-3-amino-3-(dimethylamino)-2-nitroprop-2-enenitrile

InChI

InChI=1S/C5H8N4O2/c1-8(2)5(7)4(3-6)9(10)11/h7H2,1-2H3/b5-4+

InChI Key

DPTJCVSTHZMXSU-SNAWJCMRSA-N

Isomeric SMILES

CN(C)/C(=C(\C#N)/[N+](=O)[O-])/N

Canonical SMILES

CN(C)C(=C(C#N)[N+](=O)[O-])N

Origin of Product

United States

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